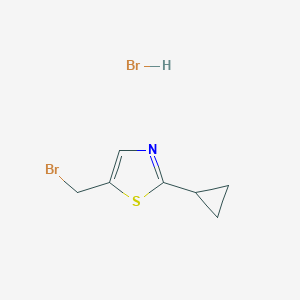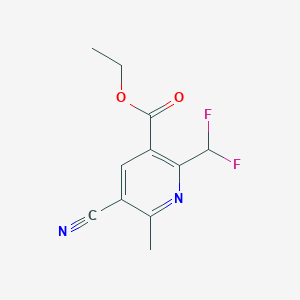
Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate is a chemical compound with the molecular formula C10H8F2N2O2 It is a derivative of nicotinic acid, characterized by the presence of a cyano group, a difluoromethyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate typically involves multi-step organic reactions. One common method starts with the halogenation of 6-methylnicotinic acid, followed by the introduction of the cyano group through nucleophilic substitution. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to bioactivity against certain biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which ethyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and difluoromethyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Ethyl nicotinate: Lacks the cyano and difluoromethyl groups, making it less reactive.
Methyl 5-cyano-2-(difluoromethyl)-6-methylnicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
5-Cyano-2-(difluoromethyl)-6-methylnicotinic acid: The carboxylic acid form, which may have different solubility and reactivity.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both cyano and difluoromethyl groups can enhance its reactivity and binding interactions, making it a versatile compound in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Fórmula molecular |
C11H10F2N2O2 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
ethyl 5-cyano-2-(difluoromethyl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O2/c1-3-17-11(16)8-4-7(5-14)6(2)15-9(8)10(12)13/h4,10H,3H2,1-2H3 |
Clave InChI |
RUXIINOMEQDUME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)
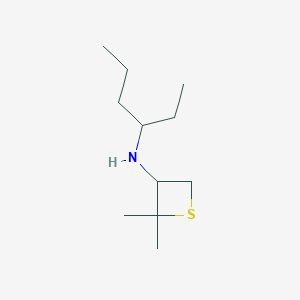
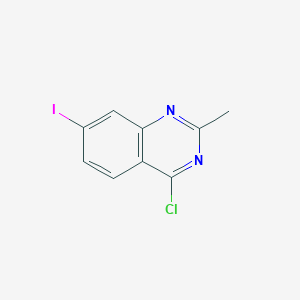

![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
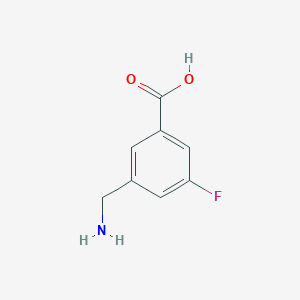
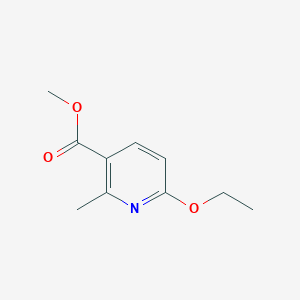
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)




